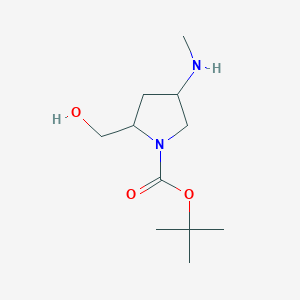![molecular formula C12H9N3OS B8559407 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one](/img/structure/B8559407.png)
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one
Overview
Description
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridazine ring, with an amino group at the 5-position and a phenyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine derivatives under specific conditions. For instance, the reaction of 2-aminothiophene with hydrazine derivatives can lead to the formation of the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the amino group .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties, warranting further investigation.
Mechanism of Action
The mechanism of action of 5-amino-7-phenylthieno[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-phenylthieno[2,3-d]pyrimidin-4-ylamine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
4-chloro-5-phenylthieno[2,3-d]pyrimidine: Contains a chloro group at the 4-position instead of an amino group.
Uniqueness
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3OS |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-amino-7-phenylthieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C12H9N3OS/c13-15-12(16)9-6-7-17-11(9)10(14-15)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
BDUZDELFQZITKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Ethyl-1,7-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8559328.png)
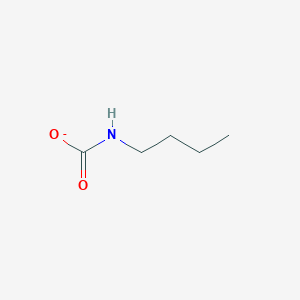
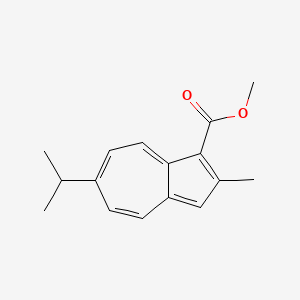
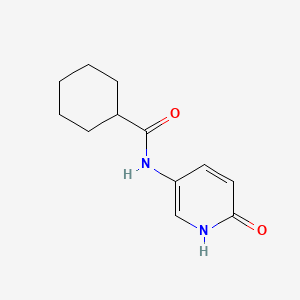
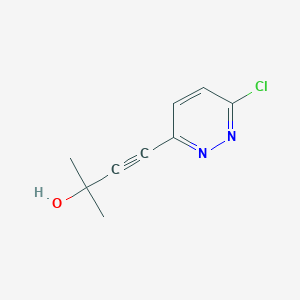
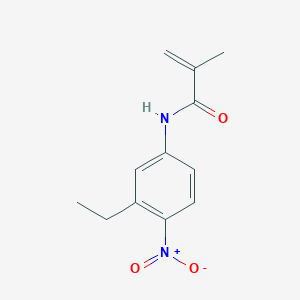
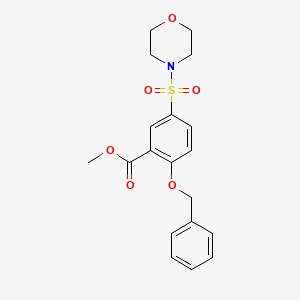
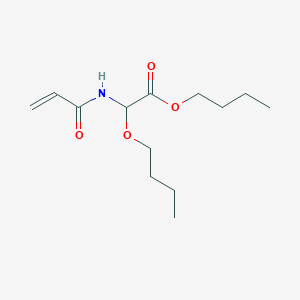
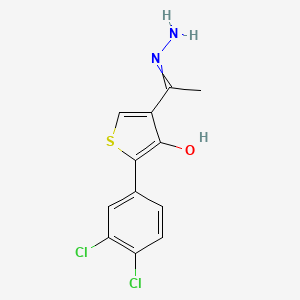
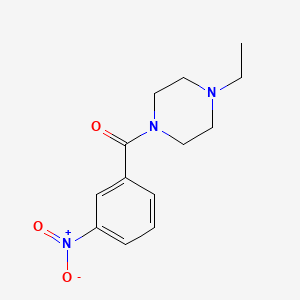
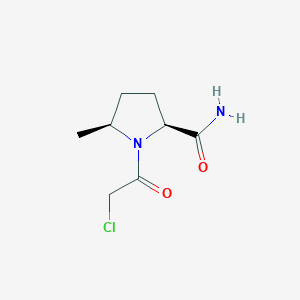
![1-[(Prop-1-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8559421.png)
![4,7,13,16-Tetraoxa-1,10,21-triazabicyclo[8.8.5]tricosane-19,23-dione](/img/structure/B8559426.png)
